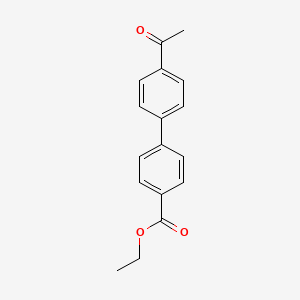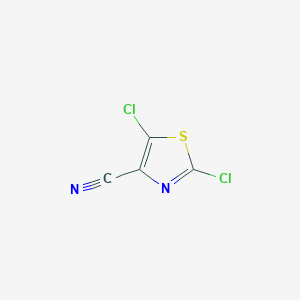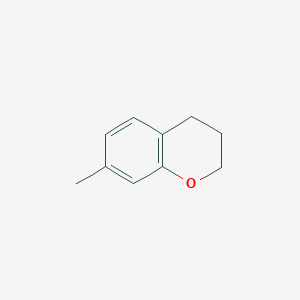![molecular formula C6F18InN3O12S6 B1602194 Tris[bis(trifluorometilsulfonil)azanida] de indio(III) CAS No. 460096-11-1](/img/structure/B1602194.png)
Tris[bis(trifluorometilsulfonil)azanida] de indio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium tris[bis(trifluoromethanesulfonyl)azanide] is an organometallic compound with the chemical formula C6F18InN3O12S6. This compound is characterized by its high molecular weight of 955.26 g/mol and its white to off-white powder appearance .
Aplicaciones Científicas De Investigación
Indium tris[bis(trifluoromethanesulfonyl)azanide] has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Material Science: The compound is employed in the synthesis of advanced materials, such as thin films and coatings, due to its unique properties.
Electronics: The compound is used in the production of electronic components, including semiconductors and conductive materials.
Métodos De Preparación
The synthesis of Indium tris[bis(trifluoromethanesulfonyl)azanide] typically involves the reaction of indium(III) chloride with lithium bis(trifluoromethanesulfonyl)azanide in an appropriate solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
Indium tris[bis(trifluoromethanesulfonyl)azanide] undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the trifluoromethanesulfonyl groups are replaced by other functional groups.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands, which can be useful in catalysis.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, the compound’s indium center can potentially undergo redox reactions under appropriate conditions.
Common reagents used in these reactions include lithium bis(trifluoromethanesulfonyl)azanide, indium(III) chloride, and various solvents such as acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of Indium tris[bis(trifluoromethanesulfonyl)azanide] involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from donor molecules . The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the compound can activate substrates by coordinating to them and lowering the activation energy of the reaction .
Comparación Con Compuestos Similares
Indium tris[bis(trifluoromethanesulfonyl)azanide] can be compared with other similar compounds, such as:
Lithium bis(trifluoromethanesulfonyl)azanide: This compound is often used as a reagent in the synthesis of Indium tris[bis(trifluoromethanesulfonyl)azanide].
Zinc bis(trifluoromethanesulfonyl)imide: Similar to the indium compound, but with zinc as the central metal ion.
The uniqueness of Indium tris[bis(trifluoromethanesulfonyl)azanide] lies in its indium center, which imparts specific catalytic and electronic properties that are not present in its analogs .
Propiedades
Número CAS |
460096-11-1 |
|---|---|
Fórmula molecular |
C6F18InN3O12S6 |
Peso molecular |
955.3 g/mol |
Nombre IUPAC |
N-bis[bis(trifluoromethylsulfonyl)amino]indiganyl-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/3C2F6NO4S2.In/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
Clave InChI |
LBZQGHUURRSWEH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[In+3] |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)N(S(=O)(=O)C(F)(F)F)[In](N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)

